molecular formula C15H11NO6 B2985458 Methyl 2-(3-formylphenoxy)-5-nitrobenzoate CAS No. 886360-75-4

Methyl 2-(3-formylphenoxy)-5-nitrobenzoate

Cat. No.: B2985458
CAS No.: 886360-75-4
M. Wt: 301.254
InChI Key: GSVTUFDGMNVPQW-UHFFFAOYSA-N
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Description

Methyl 2-(3-formylphenoxy)-5-nitrobenzoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-formylphenoxy)-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the formation of the phenoxy linkage through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-formylphenoxy)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron (Fe) in acidic conditions

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Methyl 2-(3-carboxyphenoxy)-5-nitrobenzoate

    Reduction: Methyl 2-(3-formylphenoxy)-5-aminobenzoate

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

Methyl 2-(3-formylphenoxy)-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-formylphenoxy)-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways:

    Molecular Targets: Enzymes, receptors, or DNA

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-formylphenoxy)benzoate
  • Methyl 2-(3-nitrophenoxy)-5-formylbenzoate
  • Methyl 2-(3-aminophenoxy)-5-nitrobenzoate

Uniqueness

Methyl 2-(3-formylphenoxy)-5-nitrobenzoate is unique due to the presence of both a formyl group and a nitro group on the benzoate ester. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

methyl 2-(3-formylphenoxy)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-15(18)13-8-11(16(19)20)5-6-14(13)22-12-4-2-3-10(7-12)9-17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVTUFDGMNVPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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